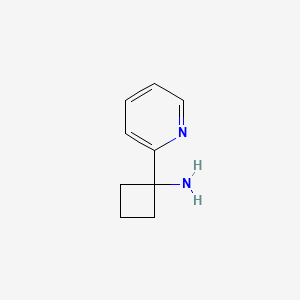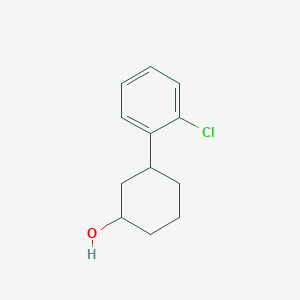
3-(2-Chlorophenyl)-cyclohexanol
Übersicht
Beschreibung
“3-(2-Chlorophenyl)-cyclohexanol” is a compound that contains a cyclohexanol moiety, which is a six-membered cyclic structure (cyclohexane) with an alcohol (-OH) group, and a 2-chlorophenyl moiety, which is a phenyl ring with a chlorine atom at the second position .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a Grignard reagent with a suitable electrophile. For example, 2-chlorophenylmagnesium bromide could potentially react with cyclohexanone to form "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclohexanol ring attached to a 2-chlorophenyl ring. The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry at the carbon atom connecting the two rings .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the alcohol group, the aromatic ring, and the chlorine atom. The alcohol group can participate in reactions such as esterification or oxidation. The aromatic ring can undergo electrophilic aromatic substitution reactions, and the chlorine atom can be displaced by nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the polar alcohol group would likely make it somewhat soluble in polar solvents, while the nonpolar cyclohexane and phenyl rings would likely make it soluble in nonpolar solvents .
Wissenschaftliche Forschungsanwendungen
Cyclohexane Oxidation and KA Oil Production
Cyclohexane oxidation is a pivotal chemical reaction for the industrial production of cyclohexanol and cyclohexanone, which are collectively referred to as ketone-alcohol (KA) oil. KA oil serves as the primary feedstock for manufacturing nylon 6 and nylon 6,6. Research has explored various catalysts and reaction conditions to optimize this oxidation process. Metal and metal oxide loaded silica catalysts have shown excellent performance, offering high selectivity for KA oil and effective cyclohexane conversion. Innovations in this area include the use of gold nanoparticles and hydrochloric acid to enhance catalytic efficiency and selectivity, particularly in photocatalytic oxidation methods. These advancements highlight the importance of exploring and understanding the oxidation mechanisms and catalysts involved in the production of cyclohexanol, a derivative of cyclohexane and structurally related to 3-(2-Chlorophenyl)-cyclohexanol (Abutaleb & Ali, 2021).
Environmental Impact of Chlorophenols
Chlorophenols, including 2-chlorophenol which is structurally similar to this compound, have been extensively reviewed for their environmental consequences. These compounds exhibit moderate toxic effects on both mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. Environmental persistence varies, influenced by the presence of microflora capable of biodegradation. Although bioaccumulation is typically low, chlorophenols can have a pronounced organoleptic effect, impacting the sensory properties of water. This review emphasizes the environmental behavior of chlorophenols and the need for effective management and treatment strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Chlorophenols and Environmental Degradation
The degradation of chlorophenols, such as 2-chlorophenol, involves processes like dechlorination, sorption, and co-precipitation. Zero valent iron (ZVI) and iron-based bimetallic systems have shown promise in efficiently dechlorinating these compounds. Research in this area is focused on understanding the mechanisms of chlorophenol removal and the role of iron oxides in the process. Bimetallic systems, in particular, offer an effective alternative to overcome the limitations of ZVI, including surface passivation over time. This work highlights the potential for innovative treatment strategies for chlorophenols, leveraging the capabilities of ZVI and bimetallic systems for environmental remediation (Gunawardana, Singhal, & Swedlund, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAWJAFXGRNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



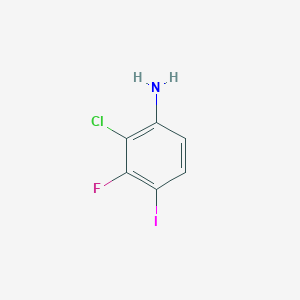
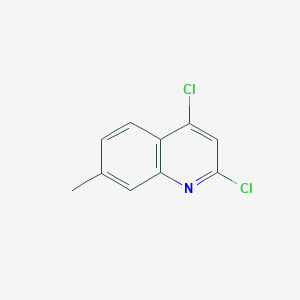

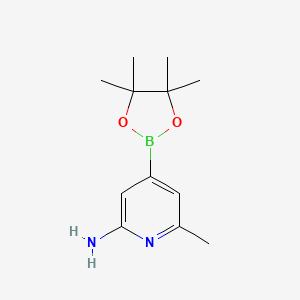
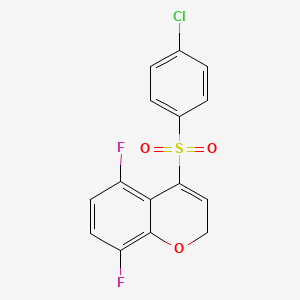
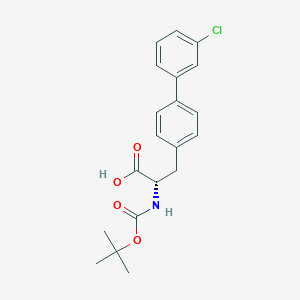
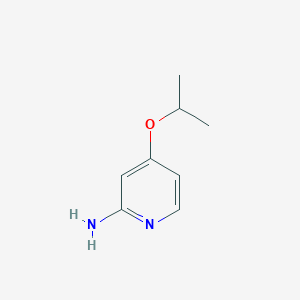
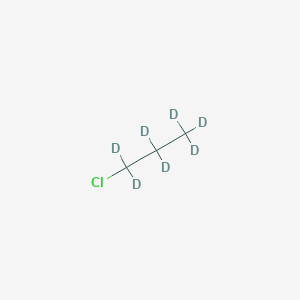

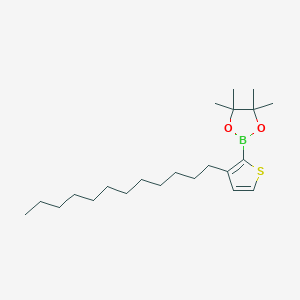
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)

